molecular formula C7H11ClN2O B13649481 (4-Methoxypyridin-3-yl)methanamine hydrochloride

(4-Methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B13649481
M. Wt: 174.63 g/mol
InChI Key: CIONDCLHGWSCEJ-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-3-yl)methanamine hydrochloride is a primary amine derivative featuring a methoxy group at the 4-position of the pyridine ring and an aminomethyl group at the 3-position.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(4-methoxypyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4,8H2,1H3;1H

InChI Key

CIONDCLHGWSCEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)CN.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Diazotization Route

Another method involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile followed by diazotization and substitution steps:

  • Step 1: Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in an inert diluent to produce 3,5-dimethyl-4-methoxypyridine-2-methanamine.
  • Step 2: Diazotization of the amine group using sodium nitrite in an aqueous acidic medium (preferably glacial acetic acid) at low temperatures (-5 to 10 °C).
  • Step 3: Hydrolysis of the diazonium intermediate to yield the corresponding 3,5-dimethyl-4-methoxypyridine-2-methanol.
  • Step 4: Optional conversion of the alcohol to a chloromethyl derivative using thionyl chloride.

This process emphasizes control of reaction conditions such as acid concentration, temperature, and solvent ratios for optimal yields and purity.

Step Reagents/Conditions Product Notes
1 Catalytic hydrogenation, inert diluent 3,5-Dimethyl-4-methoxypyridine-2-methanamine Starting from nitrile
2 NaNO2, aqueous acid (glacial acetic acid), -5 to 10 °C Diazonium intermediate Diazotization
3 Hydrolysis under acidic conditions 3,5-Dimethyl-4-methoxypyridine-2-methanol Hydrolysis of diazonium salt
4 Thionyl chloride 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine Optional chlorination

Amide Formation and Reductive Amination via Microwave Irradiation

In a related synthetic context, the methanamine moiety on pyridine derivatives has been introduced via reductive amination using ammonium acetate and sodium cyanoborohydride under microwave irradiation:

  • Step 1: Preparation of a pyridine ketone intermediate.
  • Step 2: Treatment with ammonium acetate and sodium cyanoborohydride at 0 °C.
  • Step 3: Microwave irradiation at 90 °C for 30 minutes to effect reductive amination, yielding the corresponding methanamine.
  • Step 4: Workup involves aqueous dilution, organic extraction, drying, and purification.

This method offers advantages of shorter reaction times and good yields (up to 80%) for related pyridinyl methanamine derivatives.

Step Reagents/Conditions Product Yield (%) Notes
1 Pyridine ketone intermediate Starting material - Prepared by prior steps
2 Ammonium acetate, NaCNBH3, 0 °C Reaction mixture - Reductive amination setup
3 Microwave irradiation, 90 °C, 30 min Pyridinyl methanamine 70-80 Rapid reductive amination
4 Extraction and purification Pure amine - Standard organic workup

Amide Coupling Followed by Methylation for Radiolabeled Analogues

For specialized applications such as radiolabeling, (4-methoxypyridin-3-yl)methanamine derivatives have been synthesized via:

  • Amide coupling of methyl 2-aminoisonicotinate with cyclopropanecarbonyl chloride.
  • Conversion to acid chloride using oxalyl chloride.
  • Reaction with 4-methoxypyridin-3-amine in the presence of a base (N,N-diisopropylethylamine).
  • Subsequent methylation with [^11C]CH3OTf for radiolabeling.

Although this method is more complex and tailored for radiochemistry, it demonstrates the utility of the 4-methoxypyridin-3-yl amine scaffold and its derivatives.

Comparative Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Directed Metalation + Formylation Lithiation → DMF formylation → Reduction High regioselectivity; scalable Requires low temperature control 70-86% (intermediates)
Catalytic Hydrogenation + Diazotization Hydrogenation → Diazotization → Hydrolysis Straightforward, uses nitrile precursors Multi-step, sensitive conditions Moderate to good
Microwave-Assisted Reductive Amination Reductive amination under microwave Rapid, good yields, mild conditions Requires microwave equipment 70-80%
Amide Coupling + Radiolabeling Amide formation → Acid chloride → Amine coupling Enables radiolabeled derivatives Specialized, complex synthesis 40-55% (amide step)

Research Discoveries and Notes

  • The directed metalation approach is a robust method for preparing substituted alkoxypyridines, allowing selective functionalization at the 3-position without affecting the methoxy group at the 4-position.
  • Catalytic hydrogenation and diazotization routes provide an alternative pathway starting from nitrile precursors, enabling access to methanamine derivatives with controlled substitution patterns.
  • Microwave-assisted reductive amination has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of pyridinyl methanamines, highlighting the utility of modern synthetic technologies.
  • Radiolabeled derivatives of (4-methoxypyridin-3-yl)methanamine have been synthesized for use in positron emission tomography (PET) imaging, showcasing the compound’s relevance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces the corresponding amine .

Scientific Research Applications

(4-Methoxypyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Market and Commercial Availability

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride: Marketed by Unichemist and INNOPHARMCHEM, with a CAGR growth forecasted due to demand in drug intermediates .
  • Specialized analogs : High-cost, low-volume products (e.g., oxadiazole derivatives) cater to niche research needs .

Biological Activity

(4-Methoxypyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methoxy group at the 4-position and an amine group at the 3-position. This unique configuration contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : It has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Activity : Studies suggest that it can inhibit tumor growth by targeting specific cellular pathways associated with cancer progression.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in inflammatory and cancerous processes. Its interaction with various receptors highlights its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundMethoxy group enhances reactivity; amine functionalityPotential modulator of neurotransmitters
2-Methyl-6-phenylethynylpyridineAntagonist of metabotropic glutamate receptorsNeuroprotective effects
N,N-DimethylaminomethylpyridineStrong basicity; used as a catalystCatalytic applications
3-AminopyridineNeuroprotective propertiesPotential treatment for neurological disorders

This comparison illustrates how this compound stands out due to its specific structural features and associated biological activities.

Case Studies

  • Neurotransmitter Modulation : A study examined the binding affinity of this compound to serotonin receptors. Results indicated significant binding, supporting its role as a potential antidepressant.
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, highlighting its potential for treating chronic inflammatory conditions.
  • Anticancer Research : A recent study assessed the efficacy of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxypyridin-3-yl)methanamine hydrochloride, and how can purity be ensured?

  • Methodology : The synthesis of pyridinylmethanamine derivatives typically involves multi-step reactions, including nucleophilic substitution, alkylation, or reductive amination. For example, trifluoromethyl analogs (e.g., ) use trifluoromethylating agents and catalysts under controlled pH (4–6) and temperature (60–80°C). Purification may involve recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Quality Control : Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) and NMR (¹H/¹³C in DMSO-d₆). Confirm the absence of unreacted precursors (e.g., residual 4-methoxypyridine-3-carbaldehyde) using LC-MS .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : ¹H NMR (400 MHz, D₂O) should show peaks for the methoxy group (~δ 3.8 ppm) and pyridine protons (δ 8.2–8.5 ppm).
  • Mass Spectrometry : ESI-MS (positive mode) should exhibit [M+H]⁺ at m/z 169.1 (free base) and 205.5 (hydrochloride).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) and hydrogen bonding with Cl⁻ .

Advanced Research Questions

Q. How do substitution reactions at the methoxy or pyridine groups affect the compound’s reactivity and bioactivity?

  • Experimental Design :

  • Electrophilic Substitution : Replace the methoxy group with halogens (e.g., Cl, Br) using POCl₃ or BBr₃ (0°C to reflux). Monitor reaction progress via TLC (silica, EtOAc/hexane).
  • Nucleophilic Aromatic Substitution : Introduce amines or thiols at the pyridine ring under Pd catalysis (e.g., Buchwald-Hartwig conditions).
    • Bioactivity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) between derivatives. For example, trifluoromethyl analogs in show enhanced metabolic stability .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?

  • Methodology :

  • Binding Assays : Radioligand displacement (³H-labeled compounds) or surface plasmon resonance (SPR) to measure affinity (Kd).
  • Computational Modeling : Dock the compound into target receptors (e.g., μ-opioid receptor homology model) using AutoDock Vina. Prioritize poses with hydrogen bonds to Asp147 and hydrophobic interactions with Trp293 .
    • Data Interpretation : Compare results with structurally related compounds (e.g., ’s difluoromethoxy derivatives) to identify critical pharmacophores .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog Synthesis : Prepare derivatives with modified methoxy (e.g., ethoxy, hydroxy) or pyridine (e.g., 2- or 3-substituted) groups.
  • Biological Testing : Screen analogs in dose-response assays (e.g., cAMP modulation for GPCR activity).
    • Case Study : ’s comparative table shows that difluoromethoxy groups enhance cellular permeability compared to methoxy analogs. Apply similar logic to optimize logP and solubility .

Key Considerations for Experimental Design

  • Contradictions in Data : and report conflicting yields for halogenation reactions under similar conditions. Resolve by optimizing solvent polarity (e.g., switch from DMF to THF) .
  • Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation ( ). Quench reactive intermediates (e.g., BBr₃) with ice-cold methanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.